molecular formula C25H24N2O4S B2424810 3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide CAS No. 1251616-21-3

3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide

Cat. No.: B2424810
CAS No.: 1251616-21-3
M. Wt: 448.54
InChI Key: LPVYGAFXNNJZSC-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide” belongs to a class of compounds known as imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Imidazo[1,2-a]pyridines are key scaffolds in the synthesis of densely functionalized heterocyclic compounds, such as pyrroles and thiophenes. These compounds are synthesized through reactions that involve imidazo[1,2-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, showcasing their versatility in organic synthesis (Cheng, Peng, & Li, 2010).

Catalysis and Chemical Reactions

Imidazo[1,2-a]pyridines have been utilized as precursors in catalyzed synthesis processes. For example, indium(III) bromide has been employed in a one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes, demonstrating their reactivity and utility in constructing complex molecules (B. Reddy, P. Reddy, Y. J. Reddy, & Yadav, 2011).

Development of Pharmaceutical Agents

Compounds based on the imidazo[1,2-a]pyridine framework have shown a broad spectrum of biological activities, making them subjects of interest in the development of new pharmaceutical agents. The functionalization of these compounds, especially at the C2 position, has been a significant focus due to their potential in medicinal chemistry. C2-functionalized imidazo[1,2-a]pyridines have been explored for their biological profiles, including as potential treatments for various diseases (Sharma & Prasher, 2022).

Fluorescent Probes for Ion Detection

Imidazo[1,2-a]pyridine derivatives have been developed as fluorescent probes for ion detection, demonstrating their application in analytical chemistry. For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as efficient fluorescent probes for mercury ion, highlighting their utility in environmental and biological monitoring (Shao, Pang, Yan, Shi, & Cheng, 2011).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based derivatives have been investigated for their anticholinesterase potential, suggesting their applicability in treating diseases related to the cholinergic system, such as Alzheimer's. These studies focus on the synthesis and evaluation of these compounds as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (Kwong et al., 2019).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-30-22-16-14-21(15-17-22)27(32(28,29)23-12-8-5-9-13-23)18-24-19(2)31-25(26-24)20-10-6-4-7-11-20/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVYGAFXNNJZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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